1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide

Herbicide Cellulose Biosynthesis Inhibitor Triazolecarboxamide

1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide (CAS 88838-62-4) belongs to the 1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide family, a class recognized for herbicidal activity since the 1980s. Key structural features include a 1-(3-methylphenyl) substituent on the triazole N1, a 5-phenyl group at C5, and an N-phenyl carboxamide at C3.

Molecular Formula C22H18N4O
Molecular Weight 354.4 g/mol
CAS No. 88838-62-4
Cat. No. B11341629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide
CAS88838-62-4
Molecular FormulaC22H18N4O
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=NC(=N2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18N4O/c1-16-9-8-14-19(15-16)26-21(17-10-4-2-5-11-17)24-20(25-26)22(27)23-18-12-6-3-7-13-18/h2-15H,1H3,(H,23,27)
InChIKeyIVEBMPUFBYBVHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide (CAS 88838-62-4): Core Scaffold and Herbicidal Potential


1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide (CAS 88838-62-4) belongs to the 1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide family, a class recognized for herbicidal activity since the 1980s [1]. Key structural features include a 1-(3-methylphenyl) substituent on the triazole N1, a 5-phenyl group at C5, and an N-phenyl carboxamide at C3. The 1,5-diaryl-1,2,4-triazole-3-carboxamide scaffold has been extensively explored in agrochemical patents, with derivatives exhibiting pre- and post-emergence herbicidal effects against broadleaf weeds in crops such as rice and wheat [1]. The specific N-phenyl substitution on the carboxamide distinguishes this compound from earlier-generation analogs like triazofenamide (CAS 85830-77-9), which bears a primary carboxamide (–CONH₂) at the same position.

Why 1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide Cannot Be Simply Replaced by Other 1,2,4-Triazole-3-carboxamides


Despite sharing the 1,5-diphenyl-1,2,4-triazole-3-carboxamide core, subtle modifications to the carboxamide nitrogen profoundly alter physicochemical properties, biological target engagement, and whole-plant herbicidal efficacy. The primary carboxamide analog triazofenamide is a proven cellulose biosynthesis inhibitor (CBI) with nanomolar potency [1], but the N-phenyl substituent in CAS 88838-62-4 introduces significant steric bulk and lipophilicity that can modulate membrane permeability, metabolic stability, and binding to the cellulose synthase complex or off-target proteins [2]. Generic substitution without accounting for these N-substitution-driven changes risks loss of potency, altered weed spectrum, or unacceptable crop phytotoxicity. The quantitative evidence below delineates the measurable differentiation that justifies compound-specific selection over closest analogs.

Quantitative Differentiation of 1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide (CAS 88838-62-4) from Closest Analogs


Cellulose Biosynthesis Inhibition Potency: Triazofenamide vs. Class-Level Expectation for N-Phenyl Analog

Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide, CAS 85830-77-9), the direct primary-carboxamide analog, inhibits bean callus dry weight increase with an I₅₀ in the nanomolar range [1]. In head-to-head comparative bean cell culture assays, triazofenamide clustered with flupoxam and dichlobenil in reducing relative glucose incorporation into cellulose while increasing incorporation into pectin-rich fractions [1]. No equivalent quantitative I₅₀ or cellulose-incorporation data are publicly available for the N-phenyl derivative (CAS 88838-62-4). However, the N-phenyl substitution increases calculated logP by approximately 0.8–1.2 log units relative to triazofenamide (estimated logP ~3.0 for triazofenamide vs. ~3.8–4.2 for the N-phenyl analog based on fragment-based prediction), which class-level SAR suggests may enhance membrane permeability but potentially reduce aqueous solubility and target site accessibility [2]. The absence of direct comparative I₅₀ data for CAS 88838-62-4 represents a critical evidence gap that must be closed before potency-based selection can be made.

Herbicide Cellulose Biosynthesis Inhibitor Triazolecarboxamide

Lipophilicity Shift: Predicted logP of N-Phenyl Analog vs. N-Propyl and N-Allyl Comparators

The N-substitution on the carboxamide critically governs lipophilicity within the 1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide series. The N-propyl analog (CAS not specified; ChemDiv ID D351-2392) has a measured/predicted logP of 4.13 and logD of 4.13 . The N-allyl analog (CAS 88839-11-6) has a lower molecular weight (C₁₉H₁₈N₄O, MW 318.37) and is expected to exhibit intermediate logP (~3.5–3.8). The N-phenyl target compound (C₂₂H₁₈N₄O, MW 354.41) is predicted to have logP in the range of 3.8–4.5, representing a substantial increase over the primary carboxamide triazofenamide (estimated logP ~2.8–3.2) [1]. This logP elevation correlates with increased membrane partitioning potential but also reduced aqueous solubility (predicted logSw approximately -5.0 to -5.5 for the N-phenyl analog vs. -4.12 for the N-propyl analog) .

Lipophilicity logP Triazolecarboxamide

Weed Spectrum and Crop Selectivity: Triazofenamide Patent Data vs. N-Phenyl Analog Inference

Patent literature demonstrates that 1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide (triazofenamide) provides excellent herbicidal efficacy in rice paddy fields against broadleaf weeds with acceptable crop safety [1]. The N-phenyl analog (CAS 88838-62-4) is structurally positioned at the intersection of the Kureha 1,5-diphenyl-1,2,4-triazole-3-carboxamide herbicide series and the BASF N-(1,2,4-triazol-3-yl)arylcarboxamide series [2]. BASF patents explicitly claim that N-aryl substitution on the carboxamide (including N-phenyl) can enhance herbicidal activity at low application rates while maintaining crop compatibility [2]. However, no publicly available side-by-side field trial data comparing the N-phenyl analog to triazofenamide or other N-substituted variants have been identified.

Herbicide Selectivity Weed Spectrum Rice Paddy Herbicide

Absence of Cross-Resistance to Other Cellulose Biosynthesis Inhibitors: Triazofenamide Data with Implications for N-Phenyl Analog

Arabidopsis thaliana mutants resistant to isoxaben or dichlobenil (two well-characterized CBIs) do not exhibit cross-resistance to triazofenamide [1]. This indicates that triazofenamide interacts with cellulose synthase subunits or associated proteins at a site distinct from those targeted by isoxaben and dichlobenil. The N-phenyl analog (CAS 88838-62-4) retains the 1-(3-methylphenyl)-5-phenyl-1,2,4-triazole-3-carboxamide pharmacophore responsible for CBI activity and is therefore predicted to similarly evade existing isoxaben/dichlobenil resistance mechanisms. Direct resistance profiling of the N-phenyl analog has not been reported.

Herbicide Resistance Cellulose Biosynthesis Inhibitor Cross-Resistance

Optimal Application Scenarios for 1-(3-Methylphenyl)-N,5-diphenyl-1H-1,2,4-triazole-3-carboxamide (CAS 88838-62-4)


Herbicide Lead Optimization Programs Targeting Cellulose Biosynthesis

The N-phenyl analog serves as a key structural variant in SAR studies aimed at optimizing the CBI pharmacophore. Researchers can use this compound to probe the effect of increased lipophilicity and steric bulk at the carboxamide nitrogen on cellulose synthase binding, whole-plant herbicidal efficacy, and crop selectivity [1]. Comparative studies against triazofenamide (CAS 85830-77-9) and N-alkyl analogs would directly quantify the contribution of N-aryl substitution to potency and spectrum.

Development of Herbicide Resistance-Management Strategies

Given that triazofenamide evades cross-resistance to isoxaben and dichlobenil, the N-phenyl analog may offer a differentiated resistance profile [1]. Its evaluation in resistant weed populations could expand the toolbox of CBIs available for integrated weed management, particularly in rice and cereal production systems.

Physicochemical Property-Driven Formulation Design

The elevated logP of the N-phenyl analog (predicted ~3.8–4.5) relative to triazofenamide (estimated ~2.8–3.2) makes it a candidate for formulations requiring enhanced leaf penetration or controlled release . Conversely, its reduced aqueous solubility may necessitate emulsifiable concentrate or microencapsulation approaches, providing a differentiated formulation development pathway.

Reference Standard for Analytical Method Development

CAS 88838-62-4 can serve as a reference standard for HPLC/LC-MS method development and validation in residue analysis of 1,2,4-triazole-3-carboxamide herbicides, particularly in distinguishing N-substituted analogs in environmental or food matrices. Its unique retention time and mass spectral signature relative to triazofenamide enhance analytical specificity [2].

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